2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
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Overview
Description
2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a triazine ring and a trichlorophenyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with 2-chloro-N-(2,4,6-trichlorophenyl)acetamide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, such as dihydrotriazines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleic acids and proteins, leading to the inhibition of vital biological processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine
- 2,4,6-trichloro-1,3,5-triazine
Uniqueness
Compared to similar compounds, 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide exhibits unique properties due to the presence of both the triazine ring and the trichlorophenyl group. This combination enhances its reactivity and broadens its range of applications in various fields.
Properties
Molecular Formula |
C15H17Cl3N6OS |
---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C15H17Cl3N6OS/c1-3-19-13-22-14(20-4-2)24-15(23-13)26-7-11(25)21-12-9(17)5-8(16)6-10(12)18/h5-6H,3-4,7H2,1-2H3,(H,21,25)(H2,19,20,22,23,24) |
InChI Key |
NNNREFBZPAYYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)NCC |
Origin of Product |
United States |
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